tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 582305-44-0
VCID: VC3060422
InChI: InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.74 g/mol

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate

CAS No.: 582305-44-0

Cat. No.: VC3060422

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.74 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate - 582305-44-0

Specification

CAS No. 582305-44-0
Molecular Formula C15H16ClNO3
Molecular Weight 293.74 g/mol
IUPAC Name tert-butyl 6-(2-chloroacetyl)indole-1-carboxylate
Standard InChI InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3
Standard InChI Key UZCBFVPEKRTYKM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl

Introduction

Chemical Properties and Identification

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate is characterized by specific chemical properties that define its behavior in various chemical and biological systems. The compound's key identifying characteristics are presented in Table 1.

Table 1: Chemical Properties of tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate

PropertyValue
CAS Number582305-44-0
Molecular FormulaC15H16ClNO3
Molecular Weight293.74 g/mol
IUPAC Nametert-butyl 6-(2-chloroacetyl)indole-1-carboxylate
Standard InChIInChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3
Standard InChIKeyUZCBFVPEKRTYKM-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl

The compound's structure combines several functional groups that contribute to its reactivity: a tert-butyl ester group, a chloroacetyl substituent at the 6-position, and an indole core. This combination of features makes it particularly interesting for various chemical transformations and potential biological activities .

Structural Characteristics

The structural attributes of tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate are fundamental to understanding its chemical behavior and biological potential. The compound contains three key structural features:

Indole Core

The indole heterocyclic system consists of a benzene ring fused to a pyrrole ring, forming a bicyclic structure. This core structure is prevalent in many natural products and pharmaceuticals, contributing to the compound's potential biological significance.

tert-Butyloxycarbonyl (Boc) Protecting Group

The presence of a tert-butyloxycarbonyl group at the N1 position serves as a protecting group for the indole nitrogen. This group is frequently utilized in synthetic organic chemistry to prevent unwanted reactions at the nitrogen atom during multi-step syntheses.

Chloroacetyl Substituent

The chloroacetyl group at the 6-position of the indole ring introduces an electrophilic center that can participate in various chemical transformations. The presence of this functional group enhances the compound's reactivity, particularly in nucleophilic substitution reactions, making it valuable as a building block in organic synthesis.

Applications in Medicinal Chemistry

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate holds significant promise in drug development due to its structural features and the known biological activities of indole derivatives.

Building Block in Organic Synthesis

Beyond direct biological applications, the compound serves as a versatile intermediate in the synthesis of more complex structures:

  • Reactive Electrophile: The chloroacetyl group can participate in nucleophilic substitution reactions to form more complex structures.

  • Protected Indole Scaffold: The Boc-protected indole provides a platform for selective functionalization at other positions of the indole ring.

Chemical Reactivity

The chemical reactivity of tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate is largely determined by its functional groups. Understanding these reactivity patterns is essential for its application in synthetic chemistry.

Electrophilic Site

Related Compounds and Structural Analogs

Understanding the relationship between tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate and similar compounds helps contextualize its properties and potential applications.

Comparison with Related Indole Derivatives

Several structurally related compounds appear in the literature, each with its own distinctive properties and applications:

Table 2: Comparison of tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate582305-44-0C15H16ClNO3293.74Reference compound
tert-Butyl 6-nitro-1H-indole-1-carboxylate219552-64-4C13H14N2O4262.26Nitro group instead of chloroacetyl
tert-Butyl 6-chloro-1H-indole-1-carboxylate323580-68-3C13H14ClNO2251.71Chloro substituent instead of chloroacetyl
tert-Butyl 1H-indole-1-carboxylate75400-67-8C13H15NO2217.26No substituent at the 6-position

These structural variations often lead to significant differences in chemical reactivity, biological activities, and physical properties .

Challenges and Future Directions

Despite its potential, the development and application of tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate face several challenges:

Synthetic Optimization

Improving synthetic routes to achieve higher yields and purity remains a challenge. The development of more efficient and environmentally friendly synthetic methods is an area of ongoing research.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies are needed to better understand how structural modifications affect biological activities. This includes exploring modifications of the chloroacetyl group or substitution on the indole ring to enhance biological activity and reduce potential toxicity.

Mechanism of Action Studies

For potential therapeutic applications, elucidating the precise mechanisms of action at the molecular level is essential. This includes identifying specific biological targets and understanding the nature of the interactions.

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